Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 72492-82-1
VCID: VC17158067
InChI: InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3
SMILES:
Molecular Formula: C27H34N2O8
Molecular Weight: 514.6 g/mol

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate

CAS No.: 72492-82-1

Cat. No.: VC17158067

Molecular Formula: C27H34N2O8

Molecular Weight: 514.6 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-(diethylamino)ethyl) 10-methyl-2,8-dioxo-2H,8H-pyrano(3,2-g)chromene-3,7-dicarboxylate - 72492-82-1

Specification

CAS No. 72492-82-1
Molecular Formula C27H34N2O8
Molecular Weight 514.6 g/mol
IUPAC Name bis[2-(diethylamino)ethyl] 10-methyl-2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylate
Standard InChI InChI=1S/C27H34N2O8/c1-6-28(7-2)10-12-34-24(30)20-15-18-14-19-16-21(25(31)35-13-11-29(8-3)9-4)27(33)37-23(19)17(5)22(18)36-26(20)32/h14-16H,6-13H2,1-5H3
Standard InChI Key DYRLCHREYKGIFF-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCOC(=O)C1=CC2=CC3=C(C(=C2OC1=O)C)OC(=O)C(=C3)C(=O)OCCN(CC)CC

Introduction

Synthesis and Manufacturing

Synthetic routes to this compound often involve multi-step organic reactions, as evidenced by patent WO2014200872A1 . Key steps include:

Core Structure Assembly

The pyranochromene backbone is constructed via acid-catalyzed cyclization of precursor diketones, followed by regioselective esterification with diethylaminoethyl alcohols. For example, dicyclohexylcarbodiimide (DCC)-mediated coupling ensures efficient formation of ester bonds between the chromene dicarboxylic acid and diethylaminoethyl groups .

Functionalization and Purification

  • Methylation at position 10 is achieved using methyl iodide under basic conditions.

  • Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound in >95% purity .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, 80°C, 12h65
EsterificationDCC, DMAP, CH₂Cl₂, rt, 24h78
MethylationCH₃I, K₂CO₃, DMF, 50°C, 6h82
PurificationSilica gel chromatography95

Challenges in synthesis include controlling regioselectivity during esterification and minimizing decomposition of the thermally labile diethylaminoethyl groups .

Comparative Structural Analysis

Table 2: Structural and Functional Comparison With Analogues

CompoundCore StructureKey SubstituentsBioactivity (IC₅₀/Ki)
Benzopyran-7-one BenzopyranNone54,000 nM
1-Dodecylindoline-2,3-dione Indole-dioneDodecyl chain~100,000 nM
Target Compound Pyrano[3,2-g]chromeneDiethylaminoethyl esters<10,000 nM (estimated)

The diethylaminoethyl esters confer enhanced solubility in aqueous media (logP ~2.1) compared to non-polar analogues (logP >4), potentially explaining its improved pharmacological profile .

Challenges and Future Directions

Synthetic Optimization

Current yields (~65–82%) necessitate improved catalysts (e.g., enzymatic esterification) to reduce waste and costs .

Mechanistic Studies

In vitro studies are needed to elucidate interactions with biological targets such as topoisomerase II or tubulin, which are common targets for chromene-based anticancer agents .

Toxicology and ADMET

No published data exist on the compound’s pharmacokinetics or toxicity. Priority areas include:

  • Hepatotoxicity screening in primary human hepatocytes.

  • Plasma stability assays to assess ester hydrolysis rates.

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